molecular formula C11H18ClN5 B12231759 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride

Cat. No.: B12231759
M. Wt: 255.75 g/mol
InChI Key: AMJOBXLOPWMVKY-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-11(6-13-16)12-5-10-7-15(3)14-9(10)2;/h6-8,12H,4-5H2,1-3H3;1H

InChI Key

AMJOBXLOPWMVKY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN(N=C2C)C.Cl

Origin of Product

United States

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